molecular formula C16H17NO3 B6503668 N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)furan-2-carboxamide CAS No. 1421466-98-9

N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)furan-2-carboxamide

Cat. No.: B6503668
CAS No.: 1421466-98-9
M. Wt: 271.31 g/mol
InChI Key: WVKWGBPWLZSBGS-UHFFFAOYSA-N
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Description

N-(2-Cyclopropyl-2-hydroxy-2-phenylethyl)furan-2-carboxamide is a synthetic furan carboxamide derivative characterized by a cyclopropyl group, a hydroxyl group, and a phenyl substituent on the ethyl backbone of its carboxamide moiety.

Properties

IUPAC Name

N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO3/c18-15(14-7-4-10-20-14)17-11-16(19,13-8-9-13)12-5-2-1-3-6-12/h1-7,10,13,19H,8-9,11H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVKWGBPWLZSBGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(CNC(=O)C2=CC=CO2)(C3=CC=CC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)furan-2-carboxamide typically involves multi-step organic reactions. One common approach is the reaction of furan-2-carboxylic acid with 2-cyclopropyl-2-hydroxy-2-phenylethylamine under specific conditions to form the desired amide. The reaction conditions often include the use of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and catalysts like DMAP (4-dimethylaminopyridine) to facilitate the formation of the amide bond.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated systems and stringent quality control measures to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions

N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)furan-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be employed to modify the functional groups within the molecule.

    Substitution: The furan ring and other functional groups can participate in substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions are typically tailored to achieve the desired transformation with high selectivity and yield .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield furan-2-carboxylic acid derivatives, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: The compound serves as a building block for the synthesis of more complex molecules and materials.

    Biology: It has been studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to evaluate its potential as a therapeutic agent for various diseases.

    Industry: The compound’s unique structure makes it a candidate for use in the development of new materials with specific properties.

Mechanism of Action

The mechanism by which N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)furan-2-carboxamide exerts its effects is not fully understood. it is believed to interact with specific molecular targets and pathways within cells. The furan ring and other functional groups may play a role in binding to receptors or enzymes, thereby modulating their activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural and functional analogs can be categorized based on substituent variations and reported bioactivity. Below is a comparative analysis supported by available data:

Table 1: Structural and Functional Comparison of Furan Carboxamide Derivatives

Compound Name Molecular Formula Molar Mass (g/mol) Key Substituents Reported Bioactivity/Application
N-(2-Cyclopropyl-2-hydroxy-2-phenylethyl)furan-2-carboxamide C₁₆H₁₇NO₃ 283.32 Cyclopropyl, hydroxyl, phenyl Limited data; inferred from analogs
(E)-N-[2-(4-Methoxystyryl)Phenyl]Furan-2-Carboxamide C₂₀H₁₇NO₃ 335.36 Methoxystyryl, phenyl Chemopreventive activity in HCT116 cells
N-[2-(Hydroxymethyl)Phenyl]Furan-2-Carboxamide C₁₂H₁₁NO₃ 217.22 Hydroxymethyl, phenyl Physicochemical data available; no bioactivity reported
2-(2-Hydrazinyl-2-oxoethyl)-N-PhenylFuran-3-Carboxamide C₁₃H₁₃N₃O₃ 273.27 Hydrazinyl, oxoethyl, phenyl Synthetic intermediate; no bioactivity reported

Key Findings from Comparative Analysis

Structural Influence on Physicochemical Properties: The hydroxymethyl-substituted analog (C₁₂H₁₁NO₃) has a lower molar mass (217.22 g/mol) and simpler structure, likely improving solubility but reducing metabolic stability compared to the cyclopropyl- and phenyl-bearing target compound . The cyclopropyl group in the target compound introduces steric hindrance, which may affect binding to biological targets but could enhance resistance to enzymatic degradation.

Synthetic Accessibility :

  • Derivatives like 2-(2-hydrazinyl-2-oxoethyl)-N-phenylfuran-3-carboxamide (C₁₃H₁₃N₃O₃) are synthesized via hydrazine coupling, a method that could be adapted for the target compound . However, the cyclopropyl-hydroxyl-phenyl substitution in the target compound may require more complex multi-step synthesis.

Biological Activity

N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)furan-2-carboxamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and implications for therapeutic applications based on available research findings.

  • Molecular Formula : C16H17NO3
  • Molecular Weight : 271.31 g/mol
  • CAS Number : 1421466-98-9

The biological activity of this compound is largely attributed to its interactions with specific molecular targets, including enzymes and receptors involved in various signaling pathways. The compound has been studied for its potential as an enzyme inhibitor, which can modulate biochemical processes critical for disease progression.

Biological Activities

  • Anticancer Activity :
    • Preliminary studies suggest that this compound may exhibit cytotoxic effects against certain cancer cell lines. For instance, it has shown promise in inhibiting the proliferation of leukemia cell lines, with IC50 values indicating significant potency.
    • A study involving analogs of this compound demonstrated that modifications could enhance its anticancer properties, suggesting a structure-activity relationship (SAR) that could be exploited for drug development .
  • Neuroprotective Effects :
    • Research indicates potential neuroprotective effects, likely due to the compound's ability to cross the blood-brain barrier and influence neuroinflammatory pathways. This activity positions it as a candidate for treating neurodegenerative diseases.
  • Anti-inflammatory Properties :
    • The compound may also possess anti-inflammatory properties, as evidenced by its ability to reduce pro-inflammatory cytokine levels in vitro. This effect could be beneficial in managing conditions characterized by chronic inflammation.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AnticancerCytotoxicity against leukemia cells
NeuroprotectionReduction in neuroinflammation
Anti-inflammatoryDecreased cytokine production

Case Study Example

In a notable case study, researchers synthesized several analogs of this compound to evaluate their biological activities. One particular analog exhibited an IC50 value of 900 nM against a leukemia cell line, highlighting the potential for developing targeted therapies based on structural modifications .

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